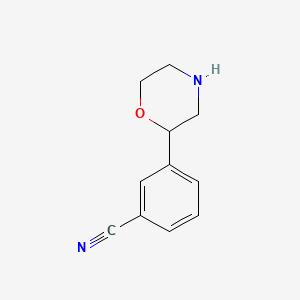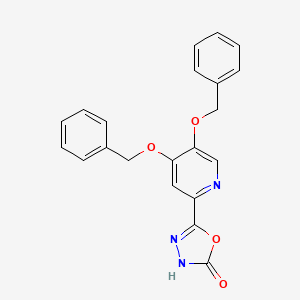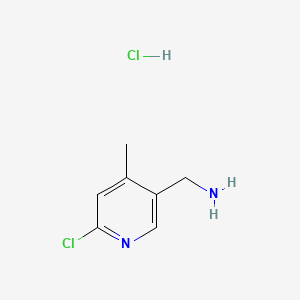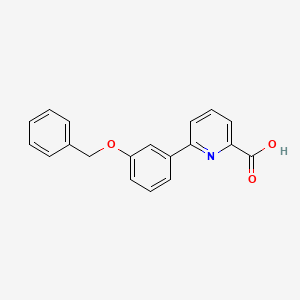
6-(3-Benzyloxyphenyl)picolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Benzyloxyphenyl)picolinic acid is a compound with the CAS Number: 1261958-40-0 and a molecular weight of 305.33 . The IUPAC name of this compound is 6-[3-(benzyloxy)phenyl]-2-pyridinecarboxylic acid .
Molecular Structure Analysis
The molecular formula of this compound is C19H15NO3 . The InChI code is 1S/C19H15NO3/c21-19(22)18-11-5-10-17(20-18)15-8-4-9-16(12-15)23-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,21,22) .Applications De Recherche Scientifique
1. Glycosylation Reactivity and Intramolecular Bonding
6-(3-Benzyloxyphenyl)picolinic acid derivatives have been observed to influence the reactivity in glycosylation processes. Specifically, the picolinyl ether derivatives exhibit strong intramolecular hydrogen bonding, impacting the reactivity of other functional groups in the molecule. This characteristic is critical in the synthesis of complex glycosides and understanding the reactivity patterns of such compounds (Crich & Dudkin, 2001).
2. Catabolic Pathways in Bacteria
Research into the degradation of picolinic acid derivatives by bacteria has revealed intricate catabolic pathways. These pathways are crucial for understanding how such compounds are metabolized in nature and the role of specific gene clusters, like the pic gene cluster, in the microbial degradation process. This knowledge is fundamental in bioremediation applications and understanding environmental degradation mechanisms of pyridine derivatives (Qiu et al., 2019).
3. Luminescence and Stability in Coordination Chemistry
Picolinic acid derivatives are utilized as sensitizers in the synthesis of lanthanide complexes, specifically involving europium and terbium. These complexes exhibit significant luminescent properties and stability, making them valuable in various optical and electronic applications. The stability and photophysical properties of such complexes are crucial for developing advanced materials in this field (Andres & Chauvin, 2011).
4. Catalytic Applications in Water Oxidation
Picolinic acid derivatives have been reported to be a part of highly active and stable catalysts for water oxidation. The role of these compounds in catalytic systems is critical for advancing renewable energy technologies, especially in processes where water is oxidized to produce oxygen, a part of the overall water-splitting reaction to generate hydrogen fuel (Lu et al., 2016).
5. Role in Advanced Material Synthesis
This compound derivatives are crucial in synthesizing advanced materials, like thermally reactive phenylethynyl-terminated bis(benzylester) and bis(amide) monomers. These materials exhibit excellent thermal stability and are used in high-performance polymers and composites, especially in aerospace applications where material stability at high temperatures is crucial (Wang et al., 2006).
Mécanisme D'action
Target of Action
The primary target of 6-(3-Benzyloxyphenyl)picolinic acid is zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
This compound interacts with its targets by binding to ZFPs . This binding changes the structures of the ZFPs and disrupts zinc binding, thereby inhibiting their function .
Biochemical Pathways
The compound affects the pathways involving ZFPs. By inhibiting the function of ZFPs, it disrupts the processes they are involved in, such as viral replication and packaging, and normal cell homeostatic functions .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of ZFP function, which can disrupt viral replication and packaging, as well as normal cell homeostatic functions . This makes it a potential therapeutic target for conditions such as acne vulgaris, herpes, and other viral infections .
Orientations Futures
Picolinic acid, a related compound, has been reported to possess a wide range of neuroprotective, immunological, and anti-proliferative effects within the body . It has been shown to block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses . This suggests that 6-(3-Benzyloxyphenyl)picolinic acid and related compounds could have potential applications in the medical field.
Analyse Biochimique
Biochemical Properties
It is known that picolinic acid, a related compound, has broad-spectrum antiviral activity against enveloped viruses . It inhibits the entry of enveloped viruses by targeting viral-cellular membrane fusion
Cellular Effects
Picolinic acid has been shown to exhibit antiviral activity against SARS-CoV-2 and influenza A virus in pre-clinical animal models . It is plausible that 6-(3-Benzyloxyphenyl)picolinic acid may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Picolinic acid is known to inhibit enveloped virus entry by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis . It is possible that this compound exerts its effects at the molecular level through similar mechanisms.
Metabolic Pathways
Picolinic acid is a tryptophan metabolite endogenously produced in mammals
Propriétés
IUPAC Name |
6-(3-phenylmethoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c21-19(22)18-11-5-10-17(20-18)15-8-4-9-16(12-15)23-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCOOKAPIOCXQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=NC(=CC=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60688424 |
Source


|
| Record name | 6-[3-(Benzyloxy)phenyl]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261958-40-0 |
Source


|
| Record name | 6-[3-(Benzyloxy)phenyl]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Ditosyl-2,6-diazaspiro[3.3]heptane](/img/structure/B597764.png)
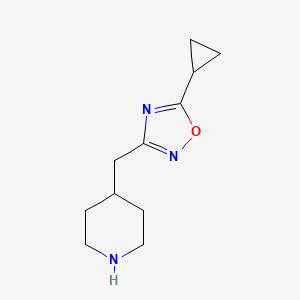
![(2S)-2-azido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid;cyclohexanamine](/img/structure/B597766.png)

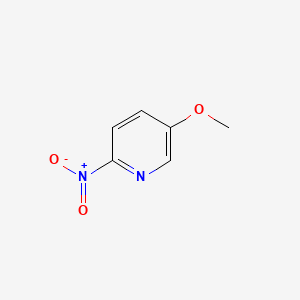
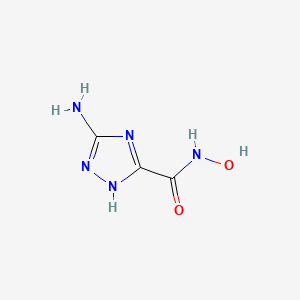


![1-Methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B597776.png)
